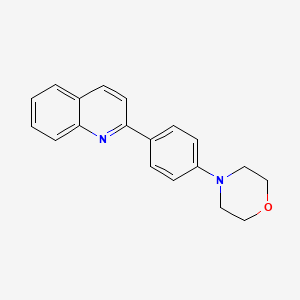![molecular formula C19H18ClN3O4 B2746503 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea CAS No. 954698-19-2](/img/structure/B2746503.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused with a 1,3-dioxole ring. This structure is found in many bioactive compounds and pharmaceuticals . The compound also contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). Lactams are found in many pharmaceuticals due to their ability to mimic the peptide bond. The compound also has a urea group (-NH-CO-NH-) which is a functional group that appears in many pharmaceuticals and is known for its ability to form hydrogen bonds.
Applications De Recherche Scientifique
Crystal Structure and Insecticidal Activity
Compounds like chlorfluazuron, a benzoylphenylurea insecticide, have their crystal structures studied to understand their insecticidal mechanisms and interactions with insect physiology. The study of similar urea derivatives' crystal structures could provide valuable information for designing new insecticides or related applications (Seonghwa Cho et al., 2015).
Chemical Reactions and Derivative Synthesis
Research on the reactions of anthranilic acid derivatives with isocyanates, leading to the formation of various cyclic compounds, highlights the synthetic versatility of urea derivatives. Such studies are crucial for synthesizing novel organic compounds with potential pharmaceutical or material science applications (E. P. Papadopoulos, 1984).
Neurological Effects and Pharmacology
The examination of cannabinoid CB1 receptor modulation by specific urea derivatives in the cerebellum demonstrates the potential of these compounds in neuroscience research, particularly for understanding neurotransmitter systems and developing new therapeutic agents (Xiaowei Wang et al., 2011).
Catalysis and Organic Synthesis
Studies on the intramolecular hydroamination of unactivated olefins showcase the catalytic applications of urea derivatives. Such research is instrumental in developing new methods for organic synthesis, which could be applied across various chemical industries (C. Bender & R. Widenhoefer, 2005).
Antimicrobial and Anticancer Properties
Research into the antimicrobial and anticancer properties of certain urea derivatives indicates the potential of these compounds in medicinal chemistry. The synthesis and structural characterization of these compounds, followed by biological evaluation, could lead to the discovery of new therapeutic agents (S. Rajeswari et al., 2010).
Propriétés
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-13-2-1-3-14(7-13)22-19(25)21-9-12-6-18(24)23(10-12)15-4-5-16-17(8-15)27-11-26-16/h1-5,7-8,12H,6,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDRMXAHQILBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2746424.png)


![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)
![6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2746433.png)
![8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride](/img/structure/B2746435.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)
![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)
![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)
